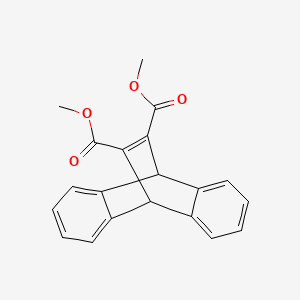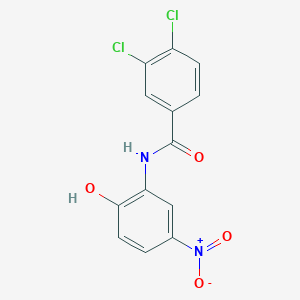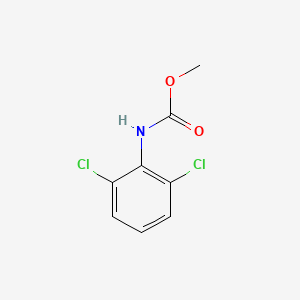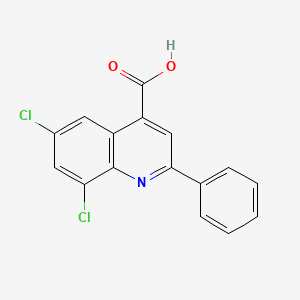
N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide is a complex organic compound with the molecular formula C15H12N2O3S2 and a molecular weight of 332.402 g/mol . This compound is characterized by the presence of a cyano group, a thienylsulfonyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of solvent-free reactions and efficient catalysts can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and thienylsulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a chemotherapeutic agent.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide involves its interaction with molecular targets and pathways. The cyano and thienylsulfonyl groups play crucial roles in its reactivity and biological activity. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
Uniqueness
N-(4-(2-Cyano-2-(2-thienylsulfonyl)ethenyl)phenyl)acetamide is unique due to the presence of both cyano and thienylsulfonyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
853407-21-3 |
|---|---|
分子式 |
C15H12N2O3S2 |
分子量 |
332.4 g/mol |
IUPAC名 |
N-[4-[(E)-2-cyano-2-thiophen-2-ylsulfonylethenyl]phenyl]acetamide |
InChI |
InChI=1S/C15H12N2O3S2/c1-11(18)17-13-6-4-12(5-7-13)9-14(10-16)22(19,20)15-3-2-8-21-15/h2-9H,1H3,(H,17,18)/b14-9+ |
InChIキー |
ZOIAIKIXPDLTNS-NTEUORMPSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CS2 |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B11957066.png)



